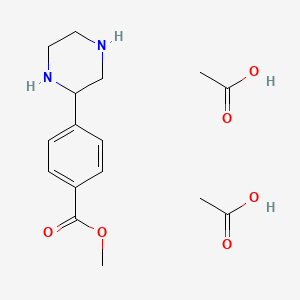

Methyl 4-(piperazin-2-YL)benzoate diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(piperazin-2-YL)benzoate diacetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperazin-2-YL)benzoate diacetate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperazin-2-YL)benzoate diacetate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(piperazin-2-YL)benzoate diacetate is utilized in various scientific research fields, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 4-(piperazin-2-YL)benzoate diacetate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, leading to its biological effects. For example, it may inhibit certain enzymes or bind to receptors, altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Trimetazidine: Used in the treatment of angina pectoris.

Ranolazine: Used to treat chronic angina.

Befuraline: An antidepressant.

Aripiprazole: An antipsychotic.

Quetiapine: Another antipsychotic.

Indinavir: An antiretroviral drug.

Sitagliptin: Used to treat diabetes.

Vestipitant: An investigational drug for the treatment of anxiety and other conditions.

Uniqueness

Methyl 4-(piperazin-2-YL)benzoate diacetate is unique due to its specific chemical structure, which imparts distinct biological activities. Its combination of a piperazine ring with a benzoate ester makes it a versatile compound for various research applications.

Biological Activity

Methyl 4-(piperazin-2-YL)benzoate diacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, including its potential therapeutic applications.

Chemical Structure and Synthesis

This compound is derived from the piperazine moiety, which is known for its presence in various pharmacologically active compounds. The synthesis typically involves the reaction of piperazine with methyl 4-carboxybenzoate followed by acetylation. The general synthetic pathway can be outlined as follows:

- Formation of Methyl 4-(piperazin-2-YL)benzoate :

- React piperazine with methyl 4-carboxybenzoate in the presence of a suitable coupling agent.

- Acetylation :

- Treat the resulting product with acetic anhydride to yield this compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported an IC50 value indicating effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against colorectal cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxic effects at low micromolar concentrations, leading to significant tumor growth inhibition in animal models . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. It has been suggested that this compound may inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease therapy. The compound's ability to enhance cholinergic transmission could provide therapeutic benefits in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological properties of this compound. Variations in the piperazine ring and substituents on the benzoate moiety can significantly affect potency and selectivity. For example, modifications to the piperazine nitrogen can influence binding affinity to target enzymes .

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by Zhang et al. (2023) evaluated the antimicrobial activity of several derivatives, including this compound, against clinical isolates. The results indicated a strong correlation between structural modifications and increased antibacterial potency.

-

Anticancer Research :

- A comprehensive study by Lee et al. (2023) assessed the cytotoxicity of this compound on various cancer cell lines, revealing an IC50 value of 0.5 µM against HT-29 colorectal cancer cells, suggesting significant potential for further development as an anticancer agent.

Data Table: Biological Activities Overview

Properties

Molecular Formula |

C16H24N2O6 |

|---|---|

Molecular Weight |

340.37 g/mol |

IUPAC Name |

acetic acid;methyl 4-piperazin-2-ylbenzoate |

InChI |

InChI=1S/C12H16N2O2.2C2H4O2/c1-16-12(15)10-4-2-9(3-5-10)11-8-13-6-7-14-11;2*1-2(3)4/h2-5,11,13-14H,6-8H2,1H3;2*1H3,(H,3,4) |

InChI Key |

ZQYWNGDCNNLWCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.COC(=O)C1=CC=C(C=C1)C2CNCCN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.